molecular formula C6H13NO2 B13736773 Isopropyl ethylcarbamate CAS No. 35601-81-1

Isopropyl ethylcarbamate

Cat. No.: B13736773
CAS No.: 35601-81-1
M. Wt: 131.17 g/mol
InChI Key: MXCSVZZGUXSJJD-UHFFFAOYSA-N
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Description

Isopropyl ethylcarbamate is an organic compound with the molecular formula C6H13NO2 It is an ester of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl ethylcarbamate can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the main product .

Another method involves the reaction of isopropylamine with ethyl chloroformate. This reaction also requires a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Isopropyl ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Isopropyl ethylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce carbamate groups into molecules.

    Biology: It is studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isopropyl ethylcarbamate involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by forming stable carbamate-enzyme complexes. This interaction can affect the activity of the enzyme and alter metabolic pathways .

Comparison with Similar Compounds

Isopropyl ethylcarbamate can be compared with other carbamate esters such as methyl carbamate, ethyl carbamate, and propyl carbamate. While all these compounds share similar chemical structures, this compound is unique due to its specific isopropyl group, which can influence its reactivity and interactions with other molecules .

List of Similar Compounds

Properties

CAS No.

35601-81-1

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

propan-2-yl N-ethylcarbamate

InChI

InChI=1S/C6H13NO2/c1-4-7-6(8)9-5(2)3/h5H,4H2,1-3H3,(H,7,8)

InChI Key

MXCSVZZGUXSJJD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OC(C)C

Origin of Product

United States

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